N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

描述

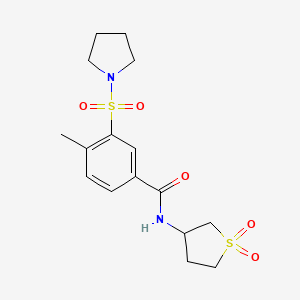

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative characterized by a central benzamide scaffold modified with two distinct functional groups:

- Tetrahydrothiophene-1,1-dioxide moiety: A saturated five-membered sulfone ring attached via an amide bond at the 3-position. This group enhances polarity and metabolic stability compared to non-oxidized sulfur-containing analogs.

- Pyrrolidin-1-ylsulfonyl substituent: A cyclic secondary amine sulfonamide at the 3-position of the benzene ring. Pyrrolidine’s conformational rigidity may improve target binding affinity, while the sulfonamide group contributes to hydrogen-bonding interactions.

属性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S2/c1-12-4-5-13(16(19)17-14-6-9-24(20,21)11-14)10-15(12)25(22,23)18-7-2-3-8-18/h4-5,10,14H,2-3,6-9,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBHXUBVRGGWDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential pharmacological applications. This article delves into its biological activity, focusing on its mechanisms, effects, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a tetrahydrothiophene moiety and a pyrrolidine sulfonamide group. Its molecular formula is with a molecular weight of approximately 320.4 g/mol. The presence of the dioxidothiophene and sulfonamide groups suggests potential interactions with various biological targets.

Research indicates that this compound may act as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . Activation of GIRK channels plays a crucial role in modulating neuronal excitability and neurotransmitter release, which can have implications in treating neurological disorders and cardiac arrhythmias.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neuronal Studies : A study demonstrated that the compound significantly increased potassium currents in neuronal cells, leading to hyperpolarization and reduced excitability. This effect was attributed to its action on GIRK channels, suggesting potential applications in epilepsy treatment .

- Cancer Research : In vitro assays showed that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis through mitochondrial pathways .

- Cardiovascular Studies : The compound's ability to activate GIRK channels has implications for cardiac health, as it may help regulate heart rate and protect against ischemic damage during myocardial infarction.

相似化合物的比较

Sulfone vs. Thiophene/Sulfonamide Variants

- The tetrahydrothiophene sulfone group in the target compound confers greater polarity and oxidative stability compared to non-sulfonated thiophene analogs (e.g., dichlorothiophene sulfonamide in ). This may reduce off-target interactions and improve metabolic clearance.

Substituent Effects on Pharmacokinetics

- N-propyl substitution in the analog from introduces steric bulk, which may hinder binding to compact active sites but enhance plasma protein binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。